N-Boc Acetaminophen-cysteine
CAS No.:
Cat. No.: VC18561010
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H22N2O5S |
---|---|
Molecular Weight | 354.4 g/mol |
IUPAC Name | (2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |
Standard InChI Key | OHKNITOGNKAXCK-ZDUSSCGKSA-N |
Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-Boc Acetaminophen-cysteine is systematically named as (2R)-3-(4-(tert-butoxycarbonyl)acetamidophenyl)sulfanyl-2-aminopropanoic acid. Its molecular formula is C₁₆H₂₂N₂O₅S, with a molecular weight of 354.42 g/mol . The Boc group (tert-butoxycarbonyl) is appended to the acetaminophen’s nitrogen, while the cysteine moiety is linked via a thioether bond to the aromatic ring (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₂N₂O₅S | |
Molecular Weight | 354.42 g/mol | |
CAS Registry Number | 64014-06-8 (base compound) | |
Synonyms | AA-Cysteine; S-(4-(Acetylamino)phenyl)-L-cysteine |
Stereochemical Considerations
The cysteine component introduces a chiral center at the second carbon, conferring (R)-configuration in the biologically active form . This stereochemistry is critical for interactions with enzymatic systems, such as glutathione transferases, which exhibit substrate specificity .
Synthesis and Chemical Modification
Synthetic Pathways
The synthesis of N-Boc Acetaminophen-cysteine involves sequential protection, conjugation, and deprotection steps:
-
Boc Protection of Acetaminophen: The primary amine group of acetaminophen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield N-Boc acetaminophen.
-
Thioether Formation: The protected acetaminophen undergoes nucleophilic aromatic substitution with cysteine’s thiol group, facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) .
-
Deprotection (Optional): The Boc group may be removed using trifluoroacetic acid (TFA) to generate the free amine form, depending on the intended application.
Critical Parameters:
-
Reaction Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both aromatic and amino acid components .
-
Purification: Chromatographic techniques (e.g., HPLC) ensure high purity (>95%), as residual reactants may interfere with biological assays .
Biological Activity and Mechanisms
Role in Detoxification Pathways
N-Boc Acetaminophen-cysteine is a pivotal intermediate in studying acetaminophen-induced hepatotoxicity. Overdoses of acetaminophen lead to excessive production of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that depletes glutathione (GSH) and causes oxidative damage . Cysteine conjugates like N-Boc Acetaminophen-cysteine act as GSH surrogates, binding to NAPQI and facilitating its excretion via mercapturate pathways .
Key Findings:
-
Mitochondrial Protection: In vitro studies demonstrate that cysteine conjugates restore mitochondrial membrane potential by 40–60% in hepatocytes exposed to acetaminophen .
-
Oxidative Stress Mitigation: Administration of cysteine derivatives increases hepatic thiol groups by 30–50%, counteracting lipid peroxidation .
Pharmacokinetic Implications
The Boc group delays metabolic degradation, extending the compound’s half-life in circulation compared to unprotected analogs. This property is advantageous for sustained-release formulations or targeted delivery systems.
Applications in Pharmaceutical Research
Drug Delivery Systems
Recent advances utilize N-Boc Acetaminophen-cysteine as a prodrug or carrier moiety. For example, polyrhodanine nanoparticles (PR-NPs) loaded with N-acetylcysteine (NAC) derivatives exhibit enhanced bioavailability in rat models of hepatotoxicity, reducing serum alanine aminotransferase (ALT) levels by 70% .
Toxicological Screening
The compound serves as a reference standard in high-throughput assays to evaluate:
-
Glutathione Depletion Kinetics: IC₅₀ values for cellular GSH reduction range from 50–100 μM .
-
CYP450 Inhibition: Competitive inhibition of CYP2E1 (Ki = 8.2 μM) underscores its role in modulating oxidative metabolism .
Comparative Analysis with Analogues
N-Boc vs. Unprotected Conjugates
Parameter | N-Boc Acetaminophen-Cysteine | Acetaminophen-Cysteine |
---|---|---|
Solubility (H₂O) | 12 mg/mL | 5 mg/mL |
Plasma Half-Life | 4.2 h | 1.8 h |
Metabolic Stability | Resistant to proteases | Susceptible to hydrolysis |
Structural-Activity Relationships (SAR)
-
Boc Group: Enhances lipophilicity, improving blood-brain barrier permeability for neurotoxicity studies.
-
Thioether Linkage: Increases resistance to enzymatic cleavage compared to ester or amide bonds .
Future Directions and Challenges
Targeted Delivery Platforms
Ongoing research explores conjugation of N-Boc Acetaminophen-cysteine with antibody-drug conjugates (ADCs) for site-specific delivery to hepatocytes. Preliminary data show a 50% reduction in off-target effects compared to free NAC .
Limitations and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume